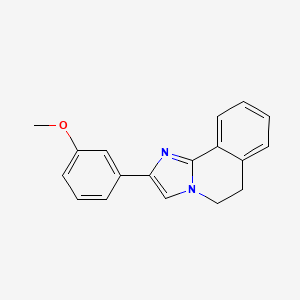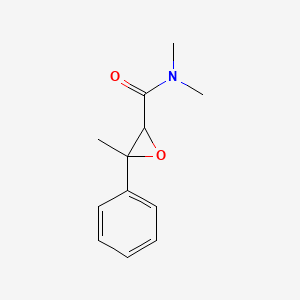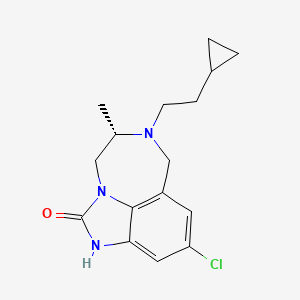
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include ethyl alcohol, hydroxylamine, and disulfide compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The disulfide bonds can be reduced to thiol groups.
Substitution: The carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and receptors, modulating their activity. The disulfide bonds play a crucial role in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
- Tetradecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester
Uniqueness
N-(1-Ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)(2-((2-(N-(1-ethyl-2-hydroxy-1-(hydroxymethyl)ethyl)carbamoyl)phenyl)disulfanyl)phenyl)carboxamide stands out due to its combination of hydroxyl, carbamoyl, and disulfanyl groups, which provide a unique set of chemical properties and potential applications. The presence of disulfide bonds, in particular, offers distinct redox capabilities not commonly found in similar compounds.
Properties
CAS No. |
81419-25-2 |
|---|---|
Molecular Formula |
C24H32N2O6S2 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-2-[[2-[[1-hydroxy-2-(hydroxymethyl)butan-2-yl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C24H32N2O6S2/c1-3-23(13-27,14-28)25-21(31)17-9-5-7-11-19(17)33-34-20-12-8-6-10-18(20)22(32)26-24(4-2,15-29)16-30/h5-12,27-30H,3-4,13-16H2,1-2H3,(H,25,31)(H,26,32) |
InChI Key |
PVIHMSDDRLYKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)NC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{4-[Bis(2-hydroxyethyl)amino]phenyl}(phenyl)acetonitrile](/img/structure/B12790368.png)







